Cyclobutadithymine

Description

Properties

CAS No. |

3660-32-0 |

|---|---|

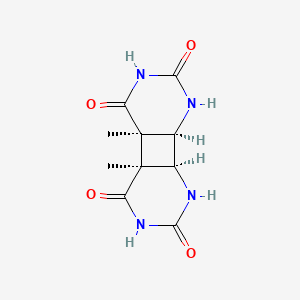

Molecular Formula |

C10H12N4O4 |

Molecular Weight |

252.23 g/mol |

IUPAC Name |

(1S,2R,7R,8S)-7,8-dimethyl-3,5,10,12-tetrazatricyclo[6.4.0.02,7]dodecane-4,6,9,11-tetrone |

InChI |

InChI=1S/C10H12N4O4/c1-9-3(11-7(17)13-5(9)15)4-10(9,2)6(16)14-8(18)12-4/h3-4H,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)/t3-,4+,9+,10- |

InChI Key |

ASJWEHCPLGMOJE-LJMGSBPFSA-N |

SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Isomeric SMILES |

C[C@@]12[C@@H]([C@H]3[C@@]1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Canonical SMILES |

CC12C(C3C1(C(=O)NC(=O)N3)C)NC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Organic Preparation via N-Alkylation and Subsequent Transformations

An alternative to photochemical methods involves the chemical synthesis of cyclobutane nucleoside analogues incorporating thymine moieties. A key method reported involves the reaction of thymine with 3-benzoyloxymethyl-2-bromocyclobutanone to yield 1-(2-oxocyclobutyl-4-benzoyloxymethyl)-5-methyl-2,4(1H,3H)-pyrimidinedione derivatives.

This N-alkylation reaction produces both cis and trans isomers, with the trans isomer being the predominant or exclusive product for thymine derivatives. The isomers are then subjected to borohydride reduction, converting the oxo group to a hydroxy group, followed by transesterification with methoxide to afford the corresponding thymine nucleoside analogues.

Further photochemical irradiation of these synthetic intermediates in aqueous acetonitrile can generate isonucleoside analogues, expanding the structural diversity of cyclobutadithymine analogues.

This synthetic approach allows for the preparation of well-defined this compound analogues outside of DNA contexts, facilitating detailed studies of their chemical and biological properties.

The method provides access to both stereoisomers, enabling investigation of stereochemical effects on biological activity and photochemical behavior.

Comparative Summary of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Photochemical UV Irradiation | Direct [2+2] cycloaddition of thymine bases in DNA or oligonucleotides; singlet state mediated | Mimics natural DNA damage; simple setup | Low yield (~5–10%); sequence and conformation dependent; reversible reaction |

| Chemical Synthesis via N-Alkylation | Reaction of thymine with bromocyclobutanone derivatives; isolation of cis/trans isomers; reduction and transesterification | Produces pure, defined analogues; stereochemical control | Multi-step synthesis; requires specialized reagents; less biologically native |

Detailed Research Findings and Data

Molecular Dynamics and Quantum Chemical Insights: Nonadiabatic molecular dynamics simulations reveal that the cyclobutane ring formation occurs rapidly (within femtoseconds to picoseconds) following excitation to the doubly excited singlet state. The reaction is concerted and involves conformational changes that align the thymine bases for bond formation.

Isomeric Outcomes: The synthetic method yields both cis and trans isomers, with the trans isomer dominating in thymine derivatives. This stereochemical preference is important for the biological relevance and stability of the resulting this compound analogues.

Photochemical Reversibility: Experimental irradiation studies show that the this compound formation is reversible under UV light, with equilibrium yields plateauing at 5–10%, indicating a dynamic balance between formation and photoreversion. This has implications for DNA repair and mutagenesis studies.

Chemical Reactions Analysis

Photochemical Formation

T<>T forms via direct UVB/UVC excitation or photosensitized UVA pathways:

Key Features:

-

Reaction Type : [2+2] Cycloaddition between C5-C5′ and C6-C6′ of thymine bases .

-

Stereochemistry : Predominantly cis-syn configuration in B-form DNA due to geometric constraints .

-

Quantum Yield : Varies with DNA conformation; nucleosome-wrapped DNA exhibits reduced yields (30–50% vs. free DNA) .

Table 1: Formation Efficiency Under Different Conditions

| Condition | T<>T Yield (%) | Dominant Isomer | Source |

|---|---|---|---|

| UVB (312 nm) | 0.15–0.3 | cis-syn | |

| UVA + Psoralen | 0.02 | cis-syn | |

| Nucleosome DNA | 0.05–0.1 | cis-syn |

Oxidative Repair Mechanisms

T<>T undergoes repair via electron transfer (ET) pathways, critical for reversing UV damage:

Nitrate Radical (NO₃- )-Mediated Repair

-

Rate Coefficients : 8–280 × 10⁷ M⁻¹s⁻¹ in acetonitrile, depending on dimer stereochemistry .

-

Mechanism : Single-step ET from NO₃- to T<>T, initiating cyclobutane ring cleavage .

Enzymatic Repair by Photolyase

-

Kinetics : Sequential C5-C5′ and C6-C6′ bond splitting in 90 ps and 700 ps, respectively .

-

ET Pathway : Electron tunnels from flavin cofactor (FADH⁻) to T<>T via an adenine mediator .

-

Quantum Yield : 0.82, optimized by active-site electrostatics and cofactor geometry .

Table 2: Repair Efficiency Across Methods

| Method | Rate Constant | Half-Life | Source |

|---|---|---|---|

| NO₃- (acetonitrile) | 2.8 × 10⁸ M⁻¹s⁻¹ | <1 ms | |

| Photolyase | 1.1 × 10¹⁰ s⁻¹ | 90 ps | |

| - OH Radical | 4.5 × 10⁹ M⁻¹s⁻¹ | ~1 ns |

Photosensitized Reactions

T<>T forms via indirect pathways under UVA irradiation with photosensitizers:

-

Mechanism : Energy transfer from triplet-state sensitizers to thymine, enabling dimerization .

-

Isomer Selectivity : cis-syn T<>T predominates in DNA (20% of total lesions) .

Thermal and Acid-Catalyzed Reactions

-

Thermal Stability : T<>T remains intact under physiological conditions (t₁/₂ > 200 h at 37°C) .

-

Acid Hydrolysis : Degrades via C1′-radical formation, leading to strand breaks (t₁/₂ = 57 h at pH 5) .

Biological Implications

Scientific Research Applications

DNA Damage and Repair Mechanisms

Cyclobutadithymine primarily arises from ultraviolet (UV) irradiation, leading to the formation of cyclobutane pyrimidine dimers (CPDs), which are significant contributors to DNA damage. The biological relevance of this compound is underscored by its role in skin cancer etiology as it is a major lesion induced by sunlight.

Mechanisms of Formation

The formation of CPDs occurs through a [2 + 2] cycloaddition reaction between adjacent thymine bases upon UV exposure. This process can lead to various mutations if not properly repaired .

Repair Pathways

In humans, the primary repair mechanism for cyclobutane dimers is nucleotide excision repair (NER). The NER pathway involves multiple proteins that recognize and excise damaged DNA segments, although the exact mechanism for recognizing cyclobutane dimers remains partially understood . Studies have shown that the human excision nuclease can efficiently remove these dimers at a rate consistent with physiological conditions .

Photochemical Properties and Detection Techniques

The photochemical properties of this compound have been extensively studied to understand its formation and reversion dynamics.

Photodimerization Studies

Research has demonstrated that this compound can be quantified using various spectroscopic techniques. For instance, near-infrared spectroscopy combined with multivariate analysis has been successfully employed to detect UV-induced CPDs with high accuracy .

Reversible Dimer Formation

Innovative approaches have utilized reversible dimer formation in DNA nanostructures to modulate electrochemical signals. This concept has potential applications in developing biosensors where the presence of specific analytes can be detected through changes in electrical conductivity resulting from dimerization and subsequent repair processes .

Applications in Nanotechnology

The unique properties of this compound have opened avenues for its application in nanotechnology, particularly in DNA-based nanocircuitry.

DNA Nanocircuitry

Thymine dimers are being explored for their ability to function as components in DNA nanocircuits. These circuits utilize the reversible nature of dimer formation to create switchable systems that can control electronic signals based on environmental stimuli or specific molecular interactions .

Case Studies

- Electrochemical Modulation : In one study, researchers developed a system where the formation and repair of thymine dimers were used to control electrochemical signals on multiplexed chips, demonstrating potential for creating responsive biosensors .

- Molecular Dynamics Simulations : Simulations have shown that the presence of cyclobutane dimers introduces significant structural changes in DNA, affecting its mechanical properties and interaction with proteins involved in repair processes .

Data Summary Table

Mechanism of Action

Cyclobutadithymine exerts its effects primarily through the formation of DNA lesions. When DNA is exposed to UV radiation, this compound forms by the dimerization of adjacent thymine bases. This dimerization distorts the DNA helix, leading to replication errors and mutations . The primary molecular targets are the thymine bases in DNA, and the pathways involved include nucleotide excision repair mechanisms that recognize and repair these lesions .

Comparison with Similar Compounds

Thymine-Furocoumarin Photoadducts

- Structure: Covalent adducts between thymine and furocoumarins (e.g., psoralens), forming monoadducts or interstrand crosslinks.

- Formation : Requires UVA and psoralen derivatives (e.g., 7-methylpyrido[3,4-c]psoralen). Unlike CBT, these adducts involve crosslinking between DNA strands or furocoumarin-thymine bonds .

- Biological Impact : Implicated in long-term skin damage and used therapeutically in PUVA (psoralen + UVA) therapy for psoriasis .

Trans-Anti Cyclobutane Thymine Dimers

- Structure : Stereoisomer of CBT with a trans-anti configuration.

- Stability : Less stable than cis-syn CBT due to steric strain in the cyclobutane ring, leading to faster enzymatic repair .

- Detection : Distinguished via electrospray ionization tandem mass spectrometry (ESI-MS/MS) by characteristic fragment ions (e.g., m/z = 127 for protonated thymine) .

Spore Photoproducts (5-Thyminyl-5,6-Dihydrothymine)

- Structure : A unique thymine dimer with a single covalent bond between C5 and C6 atoms, prevalent in bacterial spores.

- Formation : Dominant under far-UV (254 nm) in desiccated or spore environments, unlike CBT, which requires hydrated DNA .

- Repair : Cleaved by spore-specific enzymes (e.g., SP lyase), highlighting evolutionary adaptation to UV resistance .

Quantitative and Analytical Comparisons

Table 1: Detection Methods and Sensitivities

Mechanistic Insights from Research

- Sequence Specificity : CBT forms preferentially in repetitive thymine sequences (e.g., TTTTA), while thymine-furocoumarin adducts occur at pyrimidine-rich regions with intercalated psoralens .

- Photosensitizer Role : Pyridopsoralens enhance CBT yield under UVA by stabilizing triplet-excited thymine states, whereas spore photoproducts form without sensitizers under extreme dehydration .

- Repair Efficiency : Cis-syn CBT is repaired 2–3× slower than trans-anti isomers due to steric hindrance in repair enzyme binding .

Q & A

Q. What framework should guide literature reviews to identify gaps in this compound research while avoiding redundancy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.